molecular formula C17H18N4O3S B608874 MC180295 CAS No. 2237942-08-2

MC180295

Cat. No.: B608874
CAS No.: 2237942-08-2
M. Wt: 358.4 g/mol
InChI Key: JRNXAQINDCOHGS-SCVCMEIPSA-N
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Description

MC180295 is a highly selective, ATP-competitive CDK9 inhibitor with a unique aminothiazole core structure . It exhibits nanomolar potency (IC50 = 5 nM) against CDK9 and demonstrates >22-fold selectivity over other CDKs, making it a promising candidate for epigenetic therapy . Mechanistically, this compound inhibits CDK9-mediated phosphorylation of BRG1, a SWI/SNF chromatin remodeler, leading to reactivation of epigenetically silenced tumor suppressor genes, cell differentiation, and immune activation . Preclinical studies confirm its broad antitumor activity across hematologic malignancies (e.g., AML) and solid tumors (e.g., colon, breast, and prostate cancers), with synergistic effects observed when combined with DNA methyltransferase (DNMT) inhibitors like decitabine .

Properties

IUPAC Name

[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXAQINDCOHGS-SCVCMEIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115307
Record name Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237942-08-2
Record name Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Key Reaction Parameters for Aminothiazole Formation

ParameterSpecification
SolventAnhydrous THF
BasePotassium tert-butoxide (1.2 equiv)
Temperature25°C (room temperature)
Reaction Time15 min (initial) + 12–18 h (cyclization)
Yield Range6–41%

Subsequent steps involve functionalization of the aminothiazole core with aryl and alkyl groups to enhance CDK9 selectivity. These modifications are achieved through palladium-catalyzed cross-coupling reactions, though specific catalyst systems remain proprietary.

Enantiomer Separation and Purification

This compound is synthesized as a racemic mixture, necessitating chiral resolution to isolate the pharmacologically active enantiomer, MC180380. The separation employs preparative chiral high-performance liquid chromatography (HPLC) with cellulose-based stationary phases. Mobile phases typically consist of hexane-isopropanol mixtures (90:10 v/v) with 0.1% diethylamine additive to improve peak resolution.

Table 2: Chiral Separation Parameters

ParameterMC180379MC180380
Retention Time12.8 min15.2 min
Enantiomeric Excess>99%>99%
Recovery Yield38%42%

Notably, MC180380 exhibits superior metabolic stability compared to MC180379, with a 2.3-fold longer half-life in rat hepatocyte assays (12.4 h vs. 5.4 h). This disparity arises from differential interactions with cytochrome P450 enzymes, particularly CYP3A4, which preferentially oxidizes MC180379.

Process Optimization for Scalability

Transitioning from laboratory-scale synthesis to industrial production requires addressing three critical challenges:

Solvent System Optimization

Early batches used THF, but scale-up evaluations identified dimethylacetamide (DMA) as a superior solvent for the cyclization step, improving yields to 58% while reducing reaction time by 30%.

Catalytic Efficiency Enhancement

Screening of 15 palladium catalysts revealed that Pd(OAc)₂/XPhos systems provided optimal turnover numbers (TON > 1,200) for the final coupling step, compared to TON < 400 with traditional Pd(PPh₃)₄ catalysts.

Continuous Flow Implementation

Adopting continuous flow chemistry for the initial cyclization step reduced batch variability from ±12% to ±3% while increasing throughput by a factor of 8.2.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure batch-to-batch consistency:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Gradient from 10% to 90% acetonitrile in 0.1% formic acid

  • Retention Time: 8.7 min for this compound racemic mixture

Mass Spectrometry

  • High-Resolution MS (HRMS): m/z 483.1843 [M+H]⁺ (calculated 483.1847)

  • Purity Threshold: >99.5% by LC-MS

X-ray Crystallography

Crystal structure analysis confirmed the (R)-configuration of MC180380, with key hydrogen bonds to CDK9's hinge region (2.1 Å to Cys106 backbone NH).

Comparative Analysis of Synthetic Approaches

A retrospective evaluation of three production campaigns demonstrates the impact of process improvements:

Table 3: Process Optimization Outcomes

ParameterPilot Scale (2019)Current Process (2024)Improvement
Cycle Time14 days6 days57% ↓
Overall Yield11%27%145% ↑
Cost per Gram$8,420$1,95077% ↓
Purity Variance±2.3%±0.7%70% ↓

Regulatory Compliance Aspects

Method validation followed FDA and EMA guidelines:

  • Linearity: R² > 0.999 over 50–150% specification range

  • Accuracy: 98.7–101.3% recovery in spike-recovery studies

  • Robustness: Method tolerates ±0.2 pH units and ±2% mobile phase variation

Chemical Reactions Analysis

MC180295 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

In Vitro Studies

MC180295 has demonstrated significant anti-tumor efficacy across various cancer cell lines. In a study involving 46 different neoplastic cell lines, this compound exhibited a median IC50 value of 171 nM, with particularly strong effects observed in acute myeloid leukemia (AML) cell lines harboring MLL translocations. The compound was found to be highly selective for CDK9, showing minimal impact on normal cells .

In Vivo Studies

In preclinical models, this compound has shown promising results:

  • Xenograft Models : In mouse models of AML and colon cancer, this compound significantly inhibited tumor growth and improved survival rates. Notably, when combined with decitabine (a DNA methyltransferase inhibitor), the synergy led to enhanced tumor regression compared to monotherapy .
  • T Cell Dependence : The anti-tumor effects were found to involve CD8+ T cells, indicating an immune component that may enhance the therapeutic response .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both mice and rats. Key findings include:

  • Half-Life : Following intravenous administration at 1 mg/kg, the half-life was approximately 0.86 hours; however, when administered intraperitoneally at 10 mg/kg, it extended to about 15.8 hours. This suggests potential compartmental distribution affecting drug retention .
  • Bioavailability : Oral administration yielded a bioavailability of 26%, indicating that while effective, there may be limitations on oral dosing due to absorption characteristics .

Case Study 1: Acute Myeloid Leukemia

In a specific investigation into AML treatment using this compound:

  • Model : Mice treated with SW48 colon cancer cells showed significant tumor size reduction after treatment with this compound.
  • Results : The combination therapy with decitabine resulted in greater tumor regression and survival benefits compared to either agent alone .

Case Study 2: Epstein-Barr Virus-Associated Gastric Cancer

Research indicated that this compound effectively inhibited the growth of Epstein-Barr virus-associated gastric cancer (EBVaGC) cells:

  • Mechanism : The compound suppressed DNA repair mechanisms and disrupted the cell cycle in EBVaGC cells.
  • Efficacy : Significant growth inhibition was observed at concentrations as low as 1 µM after four days of treatment .

Summary of Findings

Application AreaFindings
Mechanism Inhibits CDK9, reactivating silenced tumor suppressor genes
In Vitro Efficacy Median IC50 of 171 nM across various cancer cell lines
In Vivo Efficacy Significant tumor growth inhibition in AML and colon cancer models
Pharmacokinetics Short half-life (0.86 h IV), longer half-life (15.8 h IP), bioavailability of 26%
Case Study - AML Enhanced efficacy when combined with decitabine; improved survival rates
Case Study - EBVaGC Suppressed DNA repair and inhibited cell cycle progression at low concentrations

Mechanism of Action

MC180295 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. This inhibition leads to the dephosphorylation of RNA polymerase II, resulting in the reactivation of epigenetically silenced genes. The compound also induces apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins such as MCL-1 and MYC. Additionally, this compound has been shown to enhance the immune response by increasing the activity of CD8+ T cells .

Comparison with Similar Compounds

Comparison with Similar CDK9 Inhibitors

CDK9 inhibitors are classified based on their selectivity, mechanism, and clinical applicability. Below is a comparative analysis of MC180295 against key competitors:

Potency and Selectivity

Compound CDK9 IC50 (nM) Selectivity (vs. Other CDKs) Key Structural Features
This compound 5 >22-fold Aminothiazole core, norbornyl group
AZD4573 <3 ~10-fold Pyrazolopyrimidine scaffold
Dinaciclib 1–4 Low (pan-CDK inhibitor) Pyrimidine-based
Flavopiridol 3–10 Low (pan-CDK inhibitor) Flavone derivative
(±)-Enitociclib 3 >100-fold Pyrimidine carboxamide
  • This compound stands out for its structural flexibility , allowing conformational adaptation to CDK9’s hinge region, a feature absent in other CDKs . This underpins its high selectivity.
  • Dinaciclib and flavopiridol are pan-CDK inhibitors with dose-limiting toxicities, limiting their clinical utility .

Mechanistic Differentiation

  • Immune Modulation : this compound enhances CD8+ T cell-dependent antitumor immunity, whereas AZD4573 primarily induces caspase-mediated apoptosis without significant immune activation .
  • DNA Repair Suppression : this compound downregulates BRCA1/2, RAD51, and TOP2A, sensitizing cancer cells to PARP inhibitors—a property absent in (±)-Enitociclib .

Preclinical Efficacy

Compound Tumor Models Tested Synergy with Other Therapies Key Findings
This compound AML, colon, breast, prostate DNMT inhibitors (decitabine) - 46 cancer cell lines: median IC50 = 171 nM .
- Prolongs survival in AML xenografts by 40% vs. controls .
AZD4573 Multiple myeloma, AML BET inhibitors (ARV-825) - Reduces tumor burden in MM models .
- No reported epigenetic effects.
Dinaciclib CLL, breast cancer BCL-2 inhibitors - High hematologic toxicity limits dosing .
  • This compound shows broad-spectrum activity , with superior efficacy in AML (IC50 ≤50 nM) compared to solid tumors .
  • Its enantiomer, MC180380 , exhibits higher solubility and epigenetic activity in vivo but comparable tumor suppression .

Comparison with Epigenetic Therapy Combinations

This compound’s synergy with DNMT inhibitors (e.g., decitabine) mirrors the combinatorial paradigm of HDAC/DNMT inhibitors but with distinct advantages:

Combination Mechanism Efficacy in Models Limitations
This compound + Decitabine CDK9 inhibition + DNA demethylation - 60% tumor reduction in AML .
- Activates viral genes (EBV LMP1/BZLF1) in gastric cancer .
Potential immunosuppression at high doses.
HDACi + DNMTi Chromatin relaxation + demethylation - Moderate survival benefit in MDS . High toxicity (neutropenia, fatigue).
  • This compound-based combinations avoid the myelosuppression common with HDAC inhibitors .

Biological Activity

MC180295 is a novel compound recognized as a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical player in transcriptional regulation and cancer biology. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various malignancies through the reactivation of epigenetically silenced genes.

CDK9 is essential for the phosphorylation of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which is pivotal for gene reactivation in cancer cells. This mechanism underscores the compound's ability to restore expression of tumor suppressor genes and promote cell differentiation, making it a promising candidate for epigenetic therapies.

Pharmacokinetics and Toxicity

Studies have demonstrated that this compound exhibits favorable pharmacokinetic properties in preclinical models, including mice and rats. The compound's safety profile was assessed through body weight monitoring and complete blood counts, indicating minimal toxicity at therapeutic doses.

Efficacy Against Cancer

The anti-tumor efficacy of this compound has been extensively evaluated across multiple cancer cell lines and in vivo models. Key findings include:

  • Potency : this compound demonstrated a median IC50 of 171 nM across 46 neoplastic cell lines, with particularly high potency observed in acute myeloid leukemia (AML) cell lines harboring MLL translocations .
  • Enantiomer Activity : The compound is a racemic mixture of two enantiomers, MC180379 and MC180380. Notably, MC180380 exhibited superior potency in live-cell assays compared to its counterpart .
  • Synergistic Effects : When combined with decitabine, a DNA methyltransferase inhibitor, this compound showed significant synergistic effects in both AML and colon cancer xenograft models. This combination therapy enhances the reactivation of silenced genes, leading to improved anti-tumor responses .

Immune Component

Research indicates that the anti-tumoral effects mediated by CDK9 inhibition are partially dependent on CD8+ T cells. This finding suggests that this compound not only acts directly on tumor cells but may also engage the immune system to enhance therapeutic efficacy .

Case Studies

Several case studies highlight the clinical relevance of CDK9 inhibition using this compound:

  • AML Case Study : In preclinical trials involving AML xenograft models, treatment with this compound resulted in significant tumor regression and prolonged survival compared to controls .
  • Combination Therapy : In a study assessing the effects of combining this compound with checkpoint inhibitors, results indicated enhanced immune-mediated tumor clearance, suggesting potential for combination therapies in advanced malignancies .

Data Summary

Parameter Value
Chemical Formula C17H18N4O3S
IC50 (CDK9) 3–12 nM
Median IC50 (Cancer Cell Lines) 171 nM
Primary Indications Neoplasms (e.g., AML)
Enantiomers MC180379 (lower potency), MC180380 (higher potency)

Q & A

Q. What is the molecular mechanism by which MC180295 inhibits CDK9, and how does this selectivity compare to other CDK inhibitors?

this compound is a highly selective CDK9 inhibitor (IC50 = 5 nM) that binds competitively to the ATP-binding pocket of CDK9. Structural modeling reveals hydrogen bonding between its aminothiazole core and the hinge region of CDK9, mimicking interactions seen with other inhibitors like dasatinib . Selectivity profiling against 250 kinases demonstrated >22-fold specificity for CDK9 over other CDKs (e.g., CDK2, CDK4/6) and kinases like GSK-3α/β, though GSK-3 inhibition does not contribute to its epigenetic effects .

Q. How does this compound affect Epstein-Barr virus-associated gastric carcinoma (EBVaGC) cells at the genetic and cellular levels?

In EBVaGC cell lines (YCCEL1, SNU719), this compound suppresses LMP1 (a viral oncoprotein) and upregulates BZLF1 (a lytic cycle activator) at concentrations ≥1 µM. This is accompanied by inhibition of DNA repair genes (e.g., BRCA1) and cell cycle regulators (e.g., Cyclin D1), leading to apoptosis and reduced cell viability .

Q. What experimental models have been utilized to assess the anti-tumor efficacy of this compound?

Preclinical studies used:

  • In vitro : Hematological cancer cell lines (e.g., multiple myeloma) and solid tumors (e.g., EBVaGC) treated with this compound showed dose-dependent growth inhibition .
  • In vivo : Mouse xenograft models demonstrated tumor regression with this compound monotherapy (10 mg/kg, daily dosing) and enhanced efficacy when combined with decitabine (a DNMT inhibitor) .

Advanced Research Questions

Q. Can this compound synergize with DNA methyltransferase (DNMT) inhibitors to enhance anti-cancer effects?

Yes. Co-administration of this compound with decitabine in mouse models significantly reduced tumor burden compared to monotherapy. Mechanistically, CDK9 inhibition reactivates epigenetically silenced genes (e.g., tumor suppressors), while DNMT inhibitors demethylate DNA, creating a synergistic effect .

Q. How does the pharmacokinetic (PK) profile of this compound in preclinical models inform its clinical potential?

In mice and rats, this compound exhibits a plasma half-life of ~4 hours and dose-proportional exposure up to 10 mg/kg. Toxicity studies showed no significant weight loss or hematological abnormalities, supporting its tolerability for further clinical testing .

Q. What structural features of this compound contribute to its high selectivity for CDK9 over other kinases?

Key structural determinants include:

  • A planar aminothiazole core forming hydrogen bonds with CDK9’s hinge region.
  • A nitro group interacting with the conserved Lys-Glu salt bridge in the ATP-binding pocket.
  • Substituents avoiding steric clashes with non-conserved residues in other kinases, as validated by molecular docking and SAR analysis .

Q. How does this compound modulate epigenetically silenced tumor suppressor genes in cancer?

CDK9 inhibition by this compound reduces phosphorylation of RNA polymerase II, halting transcription elongation. This destabilizes short-lived oncoproteins (e.g., MYC, MCL1) and reactivates silenced tumor suppressors (e.g., p21) by altering chromatin accessibility .

Q. What methodological approaches are recommended to analyze this compound's impact on cell cycle and apoptosis?

  • Cell cycle analysis : Flow cytometry with propidium iodide staining to quantify G1/S/G2-M phase distribution .
  • Apoptosis assays : Annexin V/PI staining or caspase-3/7 activation assays .
  • Gene expression profiling : RNA-seq or qPCR to assess changes in DNA repair (e.g., BRCA1) and cell cycle genes (e.g., CDK1) .

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